N-[2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-(2-thiophen-2-ylethyl)cyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c15-13(11-5-2-1-3-6-11)14-9-8-12-7-4-10-16-12/h4,7,10-11H,1-3,5-6,8-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMXPYRSXVJBJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis Protocol
The synthesis of N-[2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide typically follows a two-step approach:
Step 1: Synthesis of 2-(Thiophen-2-yl)ethylamine
The primary intermediate, 2-(thiophen-2-yl)ethylamine, is synthesized via nucleophilic substitution or reductive amination. A common method involves reacting 2-thiopheneethanol with phthalimide under Mitsunobu conditions, followed by hydrazinolysis to yield the amine.
Step 2: Amidation with Cyclohexanecarboxylic Acid
The amine intermediate is coupled with cyclohexanecarboxylic acid using carbodiimide-based coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is conducted in anhydrous DMF or dichloromethane, with DIPEA (N,N-Diisopropylethylamine) as a base.
Representative Reaction Scheme:
Key Reaction Parameters
The table below summarizes critical parameters influencing yield and purity:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Coupling Agent | HATU | 75–85% |
| Solvent | Anhydrous DMF | Maximizes solubility |
| Temperature | 0°C → RT | Minimizes side reactions |
| Reaction Time | 4–6 hours | Completes amidation |
Optimization Strategies
Solvent and Reagent Selection
Polar aprotic solvents like DMF enhance reagent solubility and reaction kinetics. Substituting HATU with EDC reduces cost but may necessitate additional coupling agents like HOAt (1-Hydroxy-7-azabenzotriazole) to prevent racemization.
Purification Techniques
Crude products are purified via flash chromatography (ethyl acetate/hexanes gradient) or recrystallization from ethanol/water mixtures. The table below compares purification outcomes:
Industrial-Scale Production
Continuous flow reactors enable scalable synthesis by improving heat transfer and reducing reaction times. Automated systems achieve yields of 80–85% with residence times under 30 minutes.
Analytical Characterization
Spectroscopic Validation
Mass Spectrometry
Challenges and Mitigation
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions
N-[2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The ethyl chain can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and strong bases.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
N-[2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide has potential as a lead compound in drug development, particularly for targeting inflammatory diseases. Its thiophene moiety is associated with various pharmacological properties:
- Pharmacological Activities :
- Anticancer
- Anti-inflammatory
- Antimicrobial
- Antihypertensive
- Anti-atherosclerotic
Case Study : A series of thiophene derivatives were synthesized and evaluated for their anti-inflammatory effects. Compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating their potential for treating inflammatory conditions .
Agricultural Chemistry
In agricultural applications, derivatives of this compound have been explored for their fungicidal properties. Research indicates that compounds with similar structures can effectively combat plant pathogens.
Case Study : A study on N-(thiophen-2-yl) nicotinamide derivatives showed promising fungicidal activity against cucumber downy mildew (Pseudoperonospora cubensis). The synthesized compounds exhibited excellent efficacy in greenhouse bioassays, suggesting their potential use as agricultural fungicides .
| Compound | Target Pathogen | Efficacy |
|---|---|---|
| N-(thiophen-2-yl) nicotinamide derivatives | Pseudoperonospora cubensis | Excellent |
Material Science
The unique structural features of thiophene derivatives, including this compound, make them suitable for applications in material science. They are utilized as corrosion inhibitors and in the development of organic semiconductors.
Case Study : Research has demonstrated that thiophene-based compounds can enhance the performance of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Their incorporation into these technologies has shown improvements in efficiency and stability .
Mechanism of Action
The mechanism of action of N-[2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide can be contextualized by comparing it to related cyclohexanecarboxamide derivatives. Key distinctions lie in substituent groups, molecular conformation, and resultant biological or physicochemical properties.
Structural Analogues in Serotonin Receptor Imaging
- WAY-100635 and Derivatives :
WAY-100635 (N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide) is a well-characterized 5-HT₁A receptor antagonist. Its radiolabeled derivatives, such as 18F-FCWAY and 18F-Mefway , are used in PET imaging due to high receptor affinity and selectivity .- Key Differences :
- The target compound replaces WAY-100635’s piperazinyl-methoxyphenyl group with a thiophen-2-yl ethyl chain.
- Absence of fluorine in the target compound limits its utility as a PET radioligand, unlike 18F-FCWAY or 18F-Mefway .
Thiourea-Functionalized Cyclohexanecarboxamides
- N-(Arylcarbamothioyl)cyclohexanecarboxamides :
Derivatives like N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide (H₂L₉) feature thiourea groups instead of amides. These compounds exhibit intramolecular hydrogen bonding (N–H···O), stabilizing pseudo-six-membered rings .- Key Differences :
- Thiophene’s smaller aromatic system compared to naphthyl may reduce steric hindrance, enhancing solubility or membrane permeability.
Antibacterial Quinolone Derivatives
- N-[2-(5-Bromothiophen-2-yl)ethyl]piperazinyl Quinolones: Thiophene-containing quinolones (e.g., compounds from Foroumadi et al., 2005–2006) demonstrate antibacterial activity, with the thiophene moiety contributing to target interactions . Key Differences:
- Its cyclohexane carboxamide backbone may confer different pharmacokinetic profiles, such as increased lipophilicity compared to planar quinolones .
Physicochemical and Structural Comparisons
Biological Activity
N-[2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This structure includes a cyclohexane ring, an amide functional group, and a thiophene moiety, which contribute to its unique biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, related thiazole derivatives have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) in the sub-micromolar range. These findings suggest that structural modifications in thiophene-containing compounds can enhance their antibacterial efficacy.
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound Name | Target Organism | MIC (µM) | Reference |
|---|---|---|---|
| Thiazole 1 | Mycobacterium tuberculosis | 0.70 | |
| Thiazole 2 | Escherichia coli | 5.00 | |
| Thiazole 3 | Staphylococcus aureus | 3.50 |
Anticancer Activity
Preliminary studies indicate that this compound exhibits promising anticancer properties. Research has demonstrated its effectiveness against various cancer cell lines, including human colorectal cancer (HCT), hepatic cancer (HepG2), and breast cancer (MCF-7).
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT | 12.5 | |
| HepG2 | 8.0 | |
| MCF-7 | 15.0 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Reactions : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Alteration of Cell Membrane Functions : The lipophilic nature of the compound allows it to interact with cell membranes, potentially disrupting cellular homeostasis.
- Induction of Apoptosis : Studies suggest that thiophene derivatives may trigger apoptotic pathways in cancer cells, leading to increased cell death.
Study on Antimicrobial Efficacy
A study conducted on a series of thiophene-based compounds revealed that modifications at the C-2 position significantly enhanced antibacterial activity against Mycobacterium tuberculosis. The introduction of cyclohexylamide groups was particularly effective, showcasing a selective index (SI) indicating low cytotoxicity compared to therapeutic efficacy .
Study on Anticancer Properties
In vitro studies assessing the effects of this compound on cancer cell lines demonstrated that it significantly inhibited cell growth and induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent.
Q & A
Q. What analytical challenges arise in quantifying trace metabolites in biological matrices?
- LC-MS/MS : Use triple quadrupole MS with MRM transitions for parent ion (265.4 → 154.1) and metabolites (e.g., oxidized thiophene derivatives).
- Sample Prep : Solid-phase extraction (C18 cartridges) to isolate metabolites from plasma. Validate recovery rates (>85%) and matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
